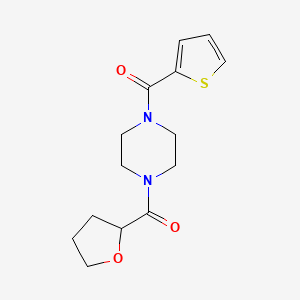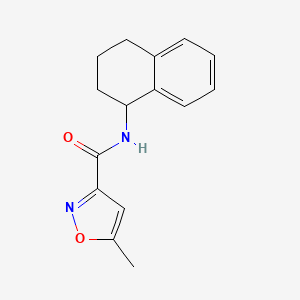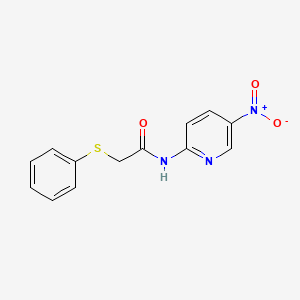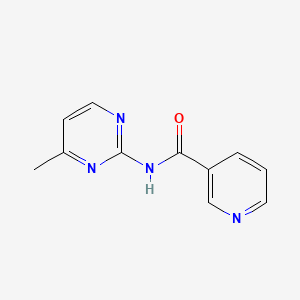![molecular formula C16H22N2O3S B4181873 N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide
説明
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide, also known as THIP, is a potent agonist of the GABA-A receptor. GABA-A receptors are important for regulating inhibitory neurotransmission in the central nervous system (CNS). THIP has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and insomnia.
作用機序
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide acts as a potent agonist of the GABA-A receptor, which is an ionotropic receptor that mediates inhibitory neurotransmission in the CNS. N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide binds to a specific site on the GABA-A receptor, causing an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This hyperpolarization reduces the excitability of the neuron, leading to the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide increases the release of GABA, the primary inhibitory neurotransmitter in the CNS. In addition, N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has been shown to increase the expression of GABA-A receptors, leading to an increase in the sensitivity of the receptor to GABA. N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has also been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for promoting neuronal survival and function.
実験室実験の利点と制限
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in various neurological disorders. However, N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. In addition, N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has been shown to have dose-dependent effects, with higher doses leading to sedation and respiratory depression.
将来の方向性
There are a number of future directions for research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide. One area of interest is the potential therapeutic applications of N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide in combination with other drugs, such as benzodiazepines, to enhance the therapeutic effects of these drugs. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide, in order to better understand its long-term effects and potential therapeutic applications.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has anticonvulsant, anxiolytic, and sedative effects, making it a potential treatment option for epilepsy, anxiety, and insomnia. In addition, N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic option for neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-14(12-4-2-1-3-5-12)17-15-13(6-11-22-15)16(20)18-7-9-21-10-8-18/h6,11-12H,1-5,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJOZBHGGDZWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B4181811.png)



![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)

